molecular formula C17H21N3O3S B2758831 Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate CAS No. 422533-28-6

Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate

Cat. No.: B2758831
CAS No.: 422533-28-6
M. Wt: 347.43
InChI Key: WXIWJSRVBPXWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate is a quinazoline derivative featuring a sulfanylacetate ester group at position 2 and an oxolan-2-ylmethylamino substituent at position 4 of the quinazoline core. This compound’s structure combines a heterocyclic quinazoline scaffold—a motif known for diverse biological activities—with a tetrahydrofuran-derived substituent (oxolane), which may enhance solubility and metabolic stability compared to purely aromatic analogs. The sulfanylacetate ester group is critical for modulating physicochemical properties, such as lipophilicity and hydrolysis rates, which influence bioavailability.

Properties

IUPAC Name

ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIWJSRVBPXWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate typically involves multiple steps. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation to yield the desired product . The reaction conditions often require specific reagents and catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the original compound.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate may exhibit similar properties due to its structural features that align with known anticancer agents. Quinazoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation and survival, including the epidermal growth factor receptor (EGFR) pathway .

Antimicrobial Activity

The compound's sulfanylacetate moiety suggests potential antimicrobial properties. Research indicates that quinazoline derivatives can act against a range of bacterial strains by targeting bacterial DNA gyrase and other essential enzymes . Such activity positions this compound as a candidate for developing new antimicrobial therapies.

Anti-inflammatory Effects

The inhibition of cyclooxygenase (COX) enzymes is another area where this compound may find application. Compounds with similar structures have been reported to exhibit anti-inflammatory effects, making them suitable for treating conditions characterized by chronic inflammation .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions: The formation of the quinazoline core through condensation of appropriate precursors.
  • Sulfanylation: Incorporating the sulfanylacetate group via nucleophilic substitution reactions.
    These synthetic routes are critical for optimizing yield and purity, which directly influence the compound's biological activity.

Characterization Techniques

Characterization of synthesized compounds typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and purity.
  • Mass Spectrometry (MS): For molecular weight determination.
  • Infrared Spectroscopy (IR): To identify functional groups present in the compound.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, such as HCT116 (colon cancer) and MCF7 (breast cancer). Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

Structure–Activity Relationship (SAR) Analysis

SAR studies have been instrumental in understanding how modifications to the quinazoline structure affect biological activity. By systematically altering substituents on the quinazoline core, researchers can identify optimal structures that maximize efficacy while minimizing toxicity .

Mechanism of Action

The exact mechanism of action for Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analogues of Quinazoline Derivatives

Compound 1 : Ethyl 2-[3-[4-(Difluoromethylsulfanyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetate (CAS: 732295-09-9)
  • Key Differences: Substitution at position 4: Difluoromethylsulfanyl-phenyl vs. oxolan-2-ylmethylamino. Core modification: A 4-oxoquinazolin-3-yl group instead of a 4-aminofunctionalized quinazoline.
  • The 4-oxo group may alter hydrogen-bonding interactions, affecting target binding .
Compound 2 : N1-Hydroxy-N7-(2-((7-Methoxy-4-((1-methylpiperidin-4-yl)amino)quinazolin-2-yl)amino)ethyl)heptanediamide (14a)
  • Key Differences: Substituents: 7-Methoxy and piperidinylamino groups at positions 7 and 4, respectively. Functionalization: A hydroxamic acid-terminated alkyl chain replaces the sulfanylacetate ester.
  • Inferred Properties: The hydroxamic acid group may confer metal-chelating properties, useful in enzyme inhibition (e.g., histone deacetylases). The piperidinylamino group could improve blood-brain barrier penetration compared to the oxolane substituent .

Sulfanylacetate-Containing Heterocycles

Compound 3 : Ethyl ({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate (ZINC2789823)
  • Key Differences :
    • Core heterocycle: Pyrimidine instead of quinazoline.
    • Substitution: Difluoromethoxy-phenyl at position 3.
  • Inferred Properties :
    • Pyrimidine’s smaller ring size reduces steric hindrance, possibly enabling broader target interactions.
    • Difluoromethoxy group enhances metabolic stability compared to oxolane but may reduce solubility .
Compound 4 : Ethyl 2-(2-Methoxyphenyl)sulfanylacetate (CAS: 164979-74-2)
  • Key Differences :
    • Core structure: Lacks a heterocyclic scaffold; instead, a simple phenyl ring with a methoxy group.
  • Inferred Properties :
    • Simpler structure may lead to faster ester hydrolysis, reducing half-life.
    • The methoxy group contributes to moderate lipophilicity, balancing solubility and permeability .

Tabular Comparison of Key Attributes

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~435.5 g/mol (estimated) ~463.4 g/mol ~600.6 g/mol ~396.4 g/mol
Core Heterocycle Quinazoline 4-Oxoquinazoline Quinazoline Pyrimidine
Position 4 Substituent Oxolan-2-ylmethylamino Difluoromethylsulfanyl-phenyl Piperidinylamino Difluoromethoxy-phenyl
Key Functional Group Sulfanylacetate ester Sulfanylacetate ester Hydroxamic acid Sulfanylacetate ester
Synthetic Yield Not reported Not reported 31–49% Not reported

Biological Activity

Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₉N₃O₂S
  • Molecular Weight: 345.42 g/mol

This compound features a quinazoline moiety, an oxolan group, and a sulfanylacetate functional group, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinazoline Moiety: This can be achieved by reacting anthranilic acid derivatives with isocyanates or nitriles.
  • Introduction of the Oxolan Group: Nucleophilic substitution reactions involving oxirane derivatives introduce the oxolan group.
  • Final Assembly: The final compound is formed through coupling reactions that integrate the sulfanylacetate functionality.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been reported to possess antibacterial and antifungal activities. A study demonstrated that certain quinazoline derivatives inhibited the growth of various pathogenic bacteria and fungi, suggesting that this compound may exhibit similar effects .

Anticancer Properties

Quinazoline derivatives are also recognized for their anticancer potential. This compound could act as an inhibitor of specific kinases involved in cancer progression. For example, research has shown that quinazoline-based compounds can inhibit phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell growth and survival .

The biological activity of this compound likely involves:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation: It may interact with various receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Effects:
    • A study reported that a related quinazoline derivative exhibited significant activity against Staphylococcus aureus and Candida albicans, highlighting the potential for this compound in treating infections .
  • Anticancer Activity:
    • In vitro studies on similar compounds showed inhibition of tumor cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may have therapeutic applications in oncology .
  • Pharmacological Profiles:
    • Research has shown that quinazoline derivatives can modulate lipid profiles, potentially increasing HDL cholesterol levels, which could be beneficial in cardiovascular health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate, and how can reaction conditions be controlled to maximize yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the quinazoline core. Key steps include:

  • Amination : Introducing the oxolan-2-ylmethylamino group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in ethanol at reflux) .
  • Thioether formation : Reaction of a mercapto-quinazoline intermediate with ethyl chloroacetate, requiring controlled pH and temperature (60–80°C) to avoid side reactions .
  • Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95% by HPLC) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the quinazoline ring and ester moiety .
  • X-ray crystallography : Resolves dihedral angles (e.g., ~120° between quinazoline and oxolane rings) and hydrogen-bonding patterns .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.12 [M+H]⁺) .

Q. How is initial biological screening conducted to evaluate its therapeutic potential?

  • Protocols :

  • Anticancer assays : Dose-response studies in cancer cell lines (e.g., melanoma, breast cancer) using MTT assays, with IC₅₀ values typically ranging 10–50 µM .
  • Antimicrobial testing : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

  • Substituent variation : Systematically modify the oxolane ring (e.g., replacing with morpholine) or the thioacetate chain (e.g., elongating alkyl groups) .
  • Pharmacophore mapping : Use molecular docking (e.g., Autodock Vina) to predict interactions with targets like EGFR or topoisomerase II .
  • Data interpretation : Compare IC₅₀ shifts across analogs to identify critical functional groups .

Q. How to resolve contradictions in reported biological data (e.g., variable efficacy across cancer models)?

  • Analysis strategies :

  • Cell line specificity : Validate activity in 3D spheroid models (e.g., MDA-MB-231 breast cancer) to account for tumor microenvironment effects .
  • Metabolic stability : Assess cytochrome P450-mediated degradation using liver microsomes, which may explain reduced efficacy in某些 models .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What experimental approaches elucidate the compound’s mechanism of action at the molecular level?

  • Methods :

  • Target identification : Use pull-down assays with biotinylated probes followed by LC-MS/MS to isolate binding proteins .
  • Pathway analysis : RNA-seq or phosphoproteomics (e.g., using SILAC labeling) to track downstream effects on apoptosis or cell-cycle regulators .
  • In vivo validation : Xenograft models with pharmacokinetic monitoring (e.g., plasma half-life ~2.5 hours in mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.